Product packaging for 5H-Benzo[f]pyrido[4,3-b]indole(Cat. No.:CAS No. 149429-23-2)

5H-Benzo[f]pyrido[4,3-b]indole

Cat. No.: B12653608
CAS No.: 149429-23-2
M. Wt: 218.25 g/mol
InChI Key: RNBUSQIJEUKMMF-UHFFFAOYSA-N
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Description

5H-Benzo[f]pyrido[4,3-b]indole is a polycyclic aromatic compound belonging to the class of gamma-carbolines, a privileged scaffold in modern medicinal chemistry . This structural motif is of significant interest in anticancer research, particularly in the development of compounds that target essential cellular processes. Pyridoindole derivatives have been extensively investigated as potent inhibitors of tubulin polymerization, binding at the colchicine site to disrupt microtubule dynamics, induce G2/M phase cell cycle arrest, and trigger apoptosis in cancer cells . Furthermore, closely related benzo-pyrido-indole compounds, such as Intoplicine (RP 60475), have demonstrated a unique mechanism of action by interacting with DNA and simultaneously inhibiting both topoisomerase I and II enzymes, showing broad preclinical activity against various solid tumors and leukemias . The versatility of the indole core allows for strategic structural modifications to optimize drug-like properties and target affinity, making this compound a highly valuable chemical tool for researchers in drug discovery and chemical biology . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N2 B12653608 5H-Benzo[f]pyrido[4,3-b]indole CAS No. 149429-23-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149429-23-2

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

13,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaene

InChI

InChI=1S/C15H10N2/c1-2-4-11-8-15-12(7-10(11)3-1)13-9-16-6-5-14(13)17-15/h1-9,17H

InChI Key

RNBUSQIJEUKMMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C=CN=C4

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of the 5h Benzo F Pyrido 4,3 B Indole System

Strategies for Core Scaffold Construction

The assembly of the tetracyclic 5H-Benzo[f]pyrido[4,3-b]indole core relies on a variety of synthetic strategies. These can be broadly categorized into classical annulation and cyclization methods, which often require harsh conditions, and modern catalytic approaches that offer milder conditions and greater efficiency.

Classical Annulation and Cyclization Reactions

Traditional methods for constructing the γ-carboline framework often involve intramolecular cyclization reactions. A notable classical approach involves the reaction of 3-(2-chlorophenyl)pyridin-4-amine with a strong base like potassium tert-butoxide at elevated temperatures. nih.gov This reaction proceeds via an intramolecular nucleophilic aromatic substitution to form the C-N bond, completing the tetracyclic system. nih.gov

Another classical strategy is the modification of the Pomeranz-Fritsch isoquinoline synthesis, which has been adapted for the preparation of 5H-pyrido[4,3-b]indole. researchgate.net Additionally, methods based on 1-hydroxyindole chemistry have been developed to create substituted 5H-pyrido[4,3-b]indole derivatives. researchgate.net A visible-light-promoted cyclization of 3-alkenyl indole (B1671886) derivatives with arylsulfonyl chlorides also provides an efficient route to the related tetrahydro-γ-carboline structures. acs.org This reaction proceeds through a sequence of sulfonylation followed by an intramolecular radical cyclization. acs.org

A summary of a classical synthesis approach is presented below:

Starting MaterialReagents and ConditionsProductYield
3-(2-chlorophenyl)pyridin-4-aminePotassium tert-butoxide, DMSO, 130°C, 24 h5H-pyrido[4,3-b]indoleNot specified

Modern Catalytic Approaches

Modern synthetic chemistry has introduced a range of catalytic systems to improve the efficiency, selectivity, and substrate scope for the synthesis of complex heterocyclic scaffolds like this compound.

Transition metals, particularly copper, are effective catalysts for intramolecular cyclizations to form C-N and C-S bonds. While direct examples for the this compound parent system are not extensively detailed, the methodology's potential is demonstrated in the synthesis of related fused indole structures. For instance, copper(II) catalyzes the three-component reaction of acyl bromides, 1,4-naphthoquinone, and pyridine (B92270) to yield benzo[f]pyrido[1,2-a]indole-6,11-diones. acs.organu.edu.au This process involves difunctionalization of the naphthoquinone followed by intramolecular cyclization. acs.organu.edu.au Similarly, copper-catalyzed cascade cyclization of dihydroisobenzofurans with indoles has been used to construct indolyl benzo[b]carbazoles. nih.govsemanticscholar.org These examples highlight the utility of copper catalysis in forming complex, fused heterocyclic systems.

Cascade, or domino, reactions offer a highly efficient method for scaffold construction by forming multiple bonds in a single synthetic operation. These reactions minimize waste and purification steps, aligning with the principles of green chemistry. Palladium-catalyzed cascade reactions, in particular, are powerful tools for assembling polycyclic scaffolds. mdpi.comnih.govresearchgate.netrsc.org Photocatalyzed cascade reactions have also been employed in the synthesis of related indole-fused benzodiazepines. rsc.org

An example of this approach is the Vanadium(III)-catalyzed cascade cyclization used for the synthesis of pyrido[2,3-b]indole (α-carboline) derivatives, a methodology with potential application to the synthesis of γ-carboline isomers. This reaction involves the efficient coupling of 2-(2-aminophenyl)acetonitrile with enones or chalcones, demonstrating good functional group tolerance and providing the products in good yields.

Palladium- and copper-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are cornerstone methods in modern organic synthesis for forming arylamines and constructing nitrogen-containing heterocycles. acs.orgtcichemicals.com These reactions can be applied intramolecularly to forge the final ring of the this compound system. Synthetic strategies often involve a tandem process where an intermolecular C-N coupling is followed by an intramolecular cyclization. For γ-carbolines, a common route involves an initial site-selective Suzuki-Myaura C-C coupling followed by a copper-catalyzed double C-N coupling Ullmann reaction to complete the cyclization. researchgate.net

This dual catalytic approach allows for the modular construction of the carboline core, as summarized in the table below for related β- and γ-carboline systems. researchgate.net

StepReaction TypeCatalyst SystemPurpose
1Suzuki-Myaura CouplingPalladium catalystForms a key C-C bond
2Ullmann CondensationCopper catalystForms two C-N bonds for final cyclization

Multi-Component Reaction Design

Multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all the starting materials. MCRs are valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. chemrxiv.org While a specific MCR for the direct synthesis of the parent this compound is not prominently documented, the approach is widely used for creating diverse indole-based libraries. chemrxiv.org For example, a three-component reaction between benzaldehyde, malononitrile, and 3-cyanoacetyl indole can yield polyfunctionalized 3-pyranyl indoles. chemrxiv.org The principles of MCR design could foreseeably be applied to construct the this compound scaffold by carefully selecting precursors that can assemble in a domino fashion.

Total Synthesis Efforts for Complex Analogues

The total synthesis of complex analogues of the this compound system often involves multi-step sequences to construct the core structure and introduce desired functionalities. One notable approach involves the synthesis of polycyclic uracil derivatives, which can be considered complex analogues. This method utilizes a four-step sequence that includes palladium-catalyzed Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions, followed by a Brønsted acid-mediated cycloisomerization to yield the final polycyclic structures nih.gov.

Precursor Design and Starting Material Selection

The judicious selection of precursors and starting materials is fundamental to the successful synthesis of the this compound core. A common strategy involves the use of readily available indole and pyridine derivatives. For instance, the synthesis of 5H-pyrido[4,3-b]indole can be achieved through a modification of the Pomeranz-Fritsch isoquinoline synthesis researchgate.net.

In the synthesis of 9-aryl-5H-pyrido[4,3-b]indole derivatives, 3-(2-chlorophenyl)pyridin-4-amine serves as a key starting material. This compound undergoes an intramolecular cyclization reaction in the presence of a strong base like potassium tert-butoxide to furnish the 5H-pyrido[4,3-b]indole core nih.gov. Another approach utilizes 1-hydroxyindole chemistry to develop a simple synthetic method for 5H-pyrido[4,3-b]indole derivatives bearing a methoxycarbonyl group at the 4-position researchgate.net. The design of precursors often aims to incorporate handles for further functionalization or to facilitate the key ring-forming reactions.

Functionalization and Derivatization of the this compound Nucleus

The functionalization and derivatization of the this compound nucleus are essential for generating a library of compounds for structure-activity relationship (SAR) studies. Various chemical transformations have been developed to introduce a wide range of substituents at different positions of the scaffold.

Regioselective Substitution Reactions

Regioselective substitution reactions are critical for controlling the precise placement of functional groups on the this compound core. The inherent reactivity of the indole and pyridine rings within the fused system can be exploited to achieve regioselectivity. For instance, electrophilic aromatic substitution reactions on the indole moiety can be directed to specific positions based on the electronic nature of the existing substituents and the reaction conditions beilstein-journals.org.

A study on the regioselectivity of SEAr-based cyclizations and annulations of 4-substituted indoles highlights that both C3 and C5 positions are potential sites for ring closure, leading to either 3,4-fused or 4,5-fused ring systems beilstein-journals.org. The outcome of these reactions is influenced by the nature of the tether and the directing functionality beilstein-journals.org.

Synthesis of Substituted Derivatives (e.g., 1-amino-substituted series)

The introduction of amino substituents, particularly at the 1-position, has been a key focus in the development of new antineoplastic agents. The synthesis of 1-amino-substituted benzo[f]pyrido[4,3-b]quinoxaline derivatives has been reported, demonstrating the feasibility of introducing this crucial functional group nih.gov. These compounds have shown inhibitory activity against topoisomerase I and II and significant antitumor properties nih.gov. The synthetic strategies for these derivatives often involve the condensation of appropriate diamines with functionalized precursors of the benzo[f]pyrido[4,3-b]indole system.

Introduction of Spirocyclic Motifs (e.g., spiro[pyrazolone-pyridoindole] scaffolds)

The incorporation of spirocyclic motifs into the this compound framework has emerged as a promising strategy for creating structurally diverse and complex molecules with potential biological activities. One-pot multicomponent reactions are often employed for the efficient synthesis of these spiro compounds. For example, the synthesis of spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] derivatives has been achieved through a one-pot condensation of isatins, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and Meldrum's acid ias.ac.in.

Similarly, novel spiro[indole-3,4′-pyrano[2′,3′:4,5]pyrimido[2,1-b] nih.govrsc.orgbenzothiazole] derivatives have been synthesized via a one-pot three-component condensation of isatins, malononitrile, and a pyrimidobenzothiazole derivative researchgate.net. These reactions often proceed with high efficiency and atom economy, providing rapid access to complex spirocyclic systems.

Spirocyclic ScaffoldSynthetic MethodStarting MaterialsReference
Spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline]One-pot condensationIsatins, 3-methyl-1-phenyl-1H-pyrazol-5-amine, Meldrum's acid ias.ac.in
Spiro[indole-3,4′-pyrano[2′,3′:4,5]pyrimido[2,1-b] nih.govrsc.orgbenzothiazole]One-pot three-component condensationIsatins, malononitrile, 2-hydroxy-4H-pyrimido[2,1-b] nih.govrsc.orgbenzothiazol-4-one researchgate.net
Spiro[indoline-3,2'-pyrrolidine-3',3''-piperidines]Not specified in provided contextNot specified in provided context nih.gov

Arylation and Other Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the arylation of the this compound nucleus. These reactions allow for the introduction of various aryl and heteroaryl groups, which can significantly influence the biological activity of the resulting compounds. For instance, the synthesis of 9-aryl-5H-pyrido[4,3-b]indole derivatives was achieved through a Suzuki coupling reaction of 9-bromo-5H-pyrido[4,3-b]indole with various arylboronic acids nih.gov.

Intramolecular arylation reactions catalyzed by palladium have also been utilized to synthesize fused polycyclic systems. For example, tetrahydro-5H-benzo ias.ac.inresearchgate.netazocino[5,4-b]indol-5-ones have been synthesized via a palladium-catalyzed intramolecular arylation researchgate.net. Direct C-H arylation is another efficient strategy that avoids the need for pre-functionalized starting materials. Palladium-catalyzed direct C-H arylation of benzo[1,2-d:4,5-d′]bis( nih.govnih.govrsc.orgthiadiazole) with bromo(iodo)arenes demonstrates the potential of this approach for functionalizing heterocyclic systems nih.gov.

Coupling ReactionCatalystReactantsProductReference
Suzuki CouplingPd(dppf)Cl29-bromo-5H-pyrido[4,3-b]indole, Arylboronic acids9-aryl-5H-pyrido[4,3-b]indole derivatives nih.gov
Intramolecular ArylationPd(OAc)2/PPh3Functionalized indole precursorTetrahydro-5H-benzo ias.ac.inresearchgate.netazocino[5,4-b]indol-5-ones researchgate.net
Direct C-H ArylationPd(OAc)2Benzo[1,2-d:4,5-d′]bis( nih.govnih.govrsc.orgthiadiazole), Bromo(iodo)arenes4-mono- and 4,8-di(het)arylated benzo-bis-thiadiazoles nih.gov

Mechanistic Investigations of Synthetic Pathways

The formation of the tetracyclic this compound system, a class of compounds also known as benzo-γ-carbolines, has been accomplished through various synthetic strategies. Mechanistic investigations into these pathways, while not exhaustive for this specific molecule, can be understood through the lens of established reactions used for the synthesis of related carboline and carbazole frameworks. A key method employed for the synthesis of this compound and its analogues is the Graebe-Ullmann reaction. researchgate.net This section details the proposed mechanistic steps of this pathway, supported by findings from studies on closely related γ-carboline syntheses.

The Graebe-Ullmann synthesis provides a powerful method for the formation of the carbazole or carboline ring system through an intramolecular cyclization. The generally accepted mechanism proceeds through a highly reactive diradical intermediate generated from a 1-aryl-1H-benzotriazole precursor.

The proposed mechanism for the Graebe-Ullmann synthesis of this compound involves the following key steps:

Formation of a 1-Aryl-1H-benzotriazole Intermediate : The synthesis begins with the diazotization of an appropriate N-(naphthalen-2-yl)pyridin-4-amine derivative. This precursor undergoes reaction with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a mineral acid), to form the corresponding stable 1-(naphthalen-2-yl)-1H- researchgate.netresearchgate.netyoutube.comtriazolo[4,5-c]pyridine intermediate.

Thermal or Photochemical Extrusion of Nitrogen : The critical step in the sequence is the thermolysis or photolysis of the triazole intermediate. Upon heating to high temperatures, the triazole ring becomes unstable and eliminates a molecule of dinitrogen (N₂). researchgate.net This extrusion is entropically favorable and results in the formation of a high-energy diradical species.

Generation of a Diradical Intermediate : The loss of nitrogen is believed to generate a diradical intermediate where one radical is centered on the nitrogen atom of the pyridine ring and the other on the carbon atom of the naphthalene ring that was previously attached to the triazole. youtube.com

Intramolecular Cyclization : The final step is a rapid intramolecular radical cyclization. The diradical intermediate collapses, forming a new carbon-carbon bond between the pyridine and naphthalene rings. This step creates the fused five-membered ring characteristic of the carboline system and, after re-aromatization, yields the final this compound product.

Detailed mechanistic studies on the synthesis of the closely related 8-methyl-γ-carboline using the Graebe-Ullmann reaction provide valuable insights into the influence of reaction conditions. researchgate.net These studies have optimized the cyclization step by comparing conventional heating with microwave irradiation and evaluating different reaction media, such as polyphosphoric acid (PPA) and paraffin.

The results indicate that the choice of solvent and heating method can significantly impact the reaction yield. researchgate.net For instance, conducting the reaction in PPA under microwave irradiation has been shown to be more efficient than conventional heating in paraffin. researchgate.net

Entry Reactant Method Solvent Temperature (°C) Time (min) Yield (%)*
1 1-(p-tolyl)-1H- researchgate.netresearchgate.netyoutube.comtriazolo[4,5-c]pyridine B Paraffin 280–290 10 31
2 1-(p-tolyl)-1H- researchgate.netresearchgate.netyoutube.comtriazolo[4,5-c]pyridine C PPA 220–230 10 50
3 1-(p-tolyl)-1H- researchgate.netresearchgate.netyoutube.comtriazolo[4,5-c]pyridine E Paraffin (MW) 250 10 36
4 1-(p-tolyl)-1H- researchgate.netresearchgate.netyoutube.comtriazolo[4,5-c]pyridine F PPA (MW) 220 5 55

*Yields of 8-methyl-5H-pyrido[4,3-b]indole calculated from ¹H NMR spectral data. Data sourced from a study on the synthesis of 8-methyl-γ-carboline. researchgate.net

The formation of side products in these reactions also provides mechanistic clues. In the synthesis of 8-methyl-γ-carboline in paraffin, the formation of 4-(p-tolylamino)pyridine was observed. researchgate.net This byproduct likely arises from the fragmentation of the diradical intermediate, a competing pathway to the desired intramolecular cyclization. The higher yields obtained in PPA suggest that the viscous and acidic nature of this medium may favor the intramolecular cyclization by constraining the intermediate and promoting the desired bond formation. researchgate.net

While the diradical mechanism is the most widely accepted pathway for the Graebe-Ullmann reaction, detailed computational studies or direct spectroscopic observation of the proposed intermediates specifically for the this compound synthesis are not extensively documented. Such studies would be invaluable for providing a more complete energy profile of the reaction and for confirming the precise nature of the intermediates involved.

Chemical Reactivity of 5h Benzo F Pyrido 4,3 B Indole and Its Derivatives

Reactivity of the Nitrogen Heterocyclic Rings

The 5H-Benzo[f]pyrido[4,3-b]indole framework contains two distinct nitrogen atoms: the pyrrolic nitrogen of the indole (B1671886) moiety (N-5) and the pyridinic nitrogen of the pyridine (B92270) ring (N-6). The reactivity of these nitrogen centers is significantly different.

The pyridine nitrogen is generally more basic and nucleophilic than the indole nitrogen. It is a primary site for protonation and alkylation reactions. The lone pair of electrons on the pyridine nitrogen is more available for reaction with electrophiles. For instance, in the related 7-azaindole (B17877) system, reaction with the Lewis acid B(C6F5)3 results in coordination exclusively at the pyridine nitrogen, leaving the pyrrole (B145914) ring unreacted. This suggests that the pyridine nitrogen in this compound would be the initial site of attack for many electrophilic reagents.

Conversely, the indole nitrogen (N-5) is significantly less basic due to the delocalization of its lone pair of electrons into the aromatic system of the indole ring. While it can be deprotonated by strong bases to form an anion, its direct reaction with electrophiles is less common than reactions on the carbon framework of the indole ring. However, under specific conditions, the indole nitrogen can react. For example, reaction of indoles with Angeli's salt in the presence of oxygen can lead to the formation of N-nitrosoindoles, proceeding through an electrophilic attack of HNO on the indole nitrogen. nih.gov

Electrophilic and Nucleophilic Substitution Patterns

The fused aromatic system of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being governed by the electronic nature of the individual rings.

Electrophilic Substitution: The indole part of the molecule is highly activated towards electrophilic attack. In general, electrophilic substitution on the indole ring occurs preferentially at the C-3 position (if available) due to the ability of the nitrogen atom to stabilize the intermediate carbocation. In the broader context of the this compound system, electrophilic substitution has been observed on the benzene (B151609) ring of the indole moiety. For instance, the bromination of 5H-pyrido[4,3-b]indole using N-bromosuccinimide (NBS) in DMF occurs at the 9-position, yielding 9-bromo-5H-pyrido[4,3-b]indole. core.ac.uk This indicates that the benzene ring of the indole portion is sufficiently activated for electrophilic attack.

Reaction Reagent Position of Substitution Product
BrominationN-Bromosuccinimide (NBS)99-bromo-5H-pyrido[4,3-b]indole

Nucleophilic Substitution: The pyridine ring, being electron-deficient, is more susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or when a good leaving group is present. While specific examples of nucleophilic substitution on the this compound core are not extensively documented in the provided search results, intramolecular nucleophilic substitution at the β-position (C-3) of the indole ring has been reported in related pyrido-oxepino-indole systems. rsc.orgrsc.org This type of reaction typically requires activation of the indole nitrogen, for example, by a phenylsulfonyl group, to facilitate the departure of a leaving group from the β-position.

Rearrangement Reactions within Pyridoindole Frameworks

While specific rearrangement reactions involving the this compound framework are not detailed in the available literature, related heterocyclic systems are known to undergo rearrangements. For example, the synthesis of some benzodiazepine (B76468) derivatives involves a ring-expansion rearrangement of tetrahydroquinoline precursors. nih.gov It is plausible that derivatives of this compound, under appropriate conditions (e.g., acidic or thermal), could undergo skeletal rearrangements, although this remains an area for further investigation.

Oxidative Aromatization Processes

Partially hydrogenated derivatives of this compound can undergo oxidative aromatization to yield the fully aromatic tetracyclic system. This transformation is a key step in many synthetic routes to related aromatic heterocyclic compounds. For instance, the aromatization of tetrahydrocarbazoles, which share the indole core, can be efficiently achieved using a catalytic amount of iodine. rsc.org This method is tolerant of a broad range of functional groups.

Another relevant process is the palladium-catalyzed aerobic oxidative coupling of indoles with other aromatic compounds. nih.gov This type of reaction, while not a simple dehydrogenation, involves an oxidative process that leads to a more extended aromatic system. For example, the intramolecular oxidative cyclization of 5H-chromeno[2,3-b]pyridines in the presence of formic acid and atmospheric oxygen leads to the formation of a new aromatic ring. nih.gov This suggests that a di- or tetrahydro-5H-Benzo[f]pyrido[4,3-b]indole could potentially be aromatized under similar oxidative conditions.

Precursor Type Reagent/Condition Process
TetrahydrocarbazoleCatalytic IodineDehydrogenation
Indole + BenzenePd catalyst, O2Oxidative Cross-Coupling
5H-chromeno[2,3-b]pyridine derivativeFormic acid, Air (O2)Intramolecular Oxidative Cyclization

Structure Activity Relationship Sar Studies of 5h Benzo F Pyrido 4,3 B Indole Analogues

Elucidation of Key Structural Motifs for Biological Activity

The fundamental structural motif responsible for the biological activity of 5H-Benzo[f]pyrido[4,3-b]indole and related compounds is the planar, polycyclic heteroaromatic system. This planarity is a critical feature that allows these molecules to function as intercalating agents, inserting themselves between the base pairs of DNA. This intercalation disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells.

Impact of Substituent Position and Nature on Activity (e.g., hydroxyl groups, amino groups, aryl groups)

The biological activity of this compound analogues is highly sensitive to the nature and position of various substituents on the tetracyclic core.

Amino and Hydroxyl Groups: In the closely related tricyclic γ-carboline series, derivatives with an 8-OH substituent show potent cytotoxicity. researchgate.net The position of the hydroxyl group is critical. For instance, in the isomeric 5H-benzo[e]pyrido[4,3-b]indole series, moving a hydroxyl group from the 9- to the 10-position results in inactive compounds. nih.gov This highlights the stringent regional requirements for hydrogen-bonding interactions with the biological target.

Aryl Groups: The introduction of aryl groups can significantly modulate activity. In a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives designed as tubulin polymerization inhibitors, most compounds showed moderate antiproliferative activity. nih.gov However, the nature of the aryl group was important; introducing larger aromatic systems like naphthalene, thiophene, pyridine (B92270), or indole (B1671886) at this position was generally not favorable for activity. nih.gov Conversely, a derivative featuring a 3,4,5-trimethoxyphenyl group at the A-ring (the non-indole benzene (B151609) ring) displayed the strongest activity against HeLa cancer cells. nih.gov

Alkyl Groups: Small alkyl groups, particularly at the 4-position, can influence activity. In the γ-carboline series, a 4-methyl group is a feature of the most potent derivatives. researchgate.net A 4-ethyl-8-hydroxy-5H-pyrido[4,3-b]indole was also found to retain antitumor properties. nih.gov However, this effect is scaffold-dependent, as the corresponding 4-ethyl substituted 5H-benzo[e]pyrido[4,3-b]indole analogue was devoid of biological activity. nih.gov

The following table summarizes the impact of key substitutions on the activity of pyridoindole scaffolds based on related studies.

ScaffoldPosition 1Position 4Position 8/9Activity
γ-CarbolineAminoalkylaminoMethyl8-OHHigh
γ-CarbolineAminoalkylaminoEthyl8-OHActive
5H-benzo[e]pyrido[4,3-b]indoleAminoalkylaminoEthyl9-OHInactive
5H-benzo[e]pyrido[4,3-b]indoleAminoalkylaminoUnsubstituted9-OHActive
γ-CarbolineAminoalkylaminoUnsubstituted8-OHInactive
5H-benzo[e]pyrido[4,3-b]indoleAminoalkylamino-10-OHInactive

Side Chain and Linker Modifications

Modifications to side chains, particularly basic aminoalkyl side chains attached to the core, are a cornerstone of SAR studies for this class of compounds. These side chains often play a crucial role in improving solubility and enhancing interactions with the negatively charged phosphate backbone of DNA or specific amino acid residues in enzymes.

For several series of related antitumor compounds, a basic side chain is essential for activity. In the γ-carboline series, the most potent cytotoxic compounds possess a NH(CH2)3N(R)2 side chain (where R = CH3 or C2H5) at the 1-position. researchgate.net This specific three-carbon linker appears to provide the optimal distance and flexibility for the terminal amino group to interact with its target.

Studies on related heterocyclic systems have shown that modifications to such side chains can differentially modulate binding to various biological targets. nih.gov Factors such as:

Linker Length: Altering the number of methylene units in the linker can change the spatial position of the terminal basic group, affecting binding affinity.

Terminal Group: Replacing a terminal N,N-dimethylamino group with other moieties like N-phenyl, N-benzyl, or incorporating it into a larger ring system (e.g., piperazine) dramatically alters receptor affinity. nih.gov

Rigidity: Introducing conformational rigidity into the side chain, for instance by using an azabicyclo[3.2.1]octane system instead of a more flexible piperidine, can significantly impact the binding profile. nih.gov

While no significant increase in cytotoxicity was observed from certain side chain modifications in one study on pyrido[4,3-b]carbazole derivatives, the principle remains that the side chain is a key modulator of biological activity. nih.gov

Comparative SAR with Related Pyridoindole and Carboline Scaffolds (e.g., 5H-benzo[e]pyrido[4,3-b]indoles, gamma-carbolines)

Comparing the SAR of this compound with its isomers and tricyclic analogues reveals subtle but critical differences in how substituents affect activity.

5H-benzo[e]pyrido[4,3-b]indoles: This scaffold is an isomer of the title compound, differing in the fusion position of the non-indole benzene ring. This seemingly minor structural change leads to different biological outcomes. As noted previously, a 4-ethyl substituent is tolerated in the γ-carboline series but leads to an inactive compound in the 5H-benzo[e]pyrido[4,3-b]indole series. nih.gov This demonstrates that SAR findings are not always directly transferable between isomeric systems, likely due to altered planarity, electronics, or steric hindrance near the active site of the biological target.

Gamma-Carbolines (5H-pyrido[4,3-b]indoles): These are tricyclic analogues that lack the fused 'f' benzene ring. The addition of this ring to form the tetracyclic this compound system significantly alters the molecule's properties, including its size, surface area, and intercalating ability. A striking SAR comparison shows that the 4-unsubstituted-8-hydroxy-γ-carboline was inactive, whereas the corresponding 4-unsubstituted-9-hydroxy-5H-benzo[e]pyrido[4,3-b]indole is biologically active. nih.gov This suggests the additional benzene ring in the tetracyclic system compensates for the lack of a substituent at the 4-position, likely by enhancing DNA binding or other target interactions.

Pharmacophoric Feature Identification

Based on the available SAR data, a general pharmacophore model for the antineoplastic activity of this compound analogues can be proposed. A pharmacophore describes the essential spatial arrangement of molecular features necessary for biological activity.

The key features include:

A Planar Aromatic System: A large, flat aromatic surface, comprising the fused four-ring system, is required for effective DNA intercalation.

A Positively Ionizable Group: A basic nitrogen atom, typically at the end of a flexible side chain attached at position 1, which is protonated at physiological pH. This positive charge facilitates interaction with the negatively charged DNA backbone.

A Hydrogen-Bonding Region: A strategically placed hydrogen bond donor/acceptor, such as a hydroxyl group (e.g., at position 8 or 9), is often crucial for enhancing binding affinity and conferring selectivity. researchgate.netnih.gov

Specific Steric Constraints: Certain positions on the scaffold, such as position 4, are sensitive to the size of the substituent. Small alkyl groups may be beneficial, but larger or different groups can lead to a loss of activity, indicating a sterically constrained binding pocket. nih.gov

This model, which combines a large hydrophobic/aromatic region with specific hydrogen-bonding and electrostatic interaction points, provides a framework for the rational design of new, potentially more effective, this compound-based therapeutic agents.

Computational Chemistry and in Silico Approaches for 5h Benzo F Pyrido 4,3 B Indole Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the 5H-pyrido[4,3-b]indole family, docking studies have been instrumental in elucidating their mechanism of action against various biological targets, including tubulin and the MDM2 protein.

Docking studies have successfully revealed the specific binding modes of 5H-pyrido[4,3-b]indole derivatives in the active sites of their target proteins. For instance, in the investigation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors, molecular docking confirmed that these compounds likely bind to the colchicine (B1669291) binding site on tubulin. The analysis of the most potent compound in this series, 7k, showed that it occupies the colchicine binding site, primarily within the β subunit of tubulin. The binding is stabilized by key hydrogen bonds: one between the oxygen atom of the methoxyl group and the residue Asnβ258, and another between the nitrogen atom of the 5H-pyrido[4,3-b]indole core and the residue Valβ238.

Similarly, in a study of pyrido[3,4-b]indoles as anticancer agents targeting the MDM2-p53 interaction, docking simulations for the most potent compound suggested a binding mode characterized by a hydrogen bond interaction between the 6-methoxy group and the Tyr106 residue of MDM2. Additional stabilizing interactions included hydrophobic interactions with Val93 and Ile99, as well as pi-pi stacking with Tyr100 and His96. These detailed interaction maps are crucial for understanding the structural basis of inhibition and for guiding the rational design of more potent analogs.

Interactive Table: Key Ligand-Protein Interactions for Pyrido[4,3-b]indole Derivatives

Compound Class Target Protein Key Interacting Residues Interaction Type
9-aryl-5H-pyrido[4,3-b]indoles Tubulin (β-subunit) Asnβ258, Valβ238 Hydrogen Bonding
6-methoxy-pyrido[3,4-b]indoles MDM2 Tyr106 Hydrogen Bonding
Val93, Ile99 Hydrophobic

Beyond identifying the binding pose, molecular docking is also employed to predict the binding affinity between a ligand and its target, often expressed as a docking score in units of kcal/mol. These scores provide a semi-quantitative estimation of the binding strength and are valuable for ranking potential drug candidates before synthesis. In the development of novel TASK-3 channel blockers, a series of 5-(indol-2-yl)pyrazolo[3,4-b]pyridines, which are structurally related to the γ-carboline core, were evaluated using molecular docking. The docking scores for the designed compounds were compared against known TASK-3 blockers, A1899 and PK-THPP, which served as positive controls. The known inhibitors showed the best docking scores, consistent with their high inhibitory potency. The newly designed compounds, MM-3b and MM-3h, also exhibited favorable docking scores, suggesting strong binding affinities and justifying their subsequent synthesis and biological evaluation. nih.gov

Interactive Table: Predicted Binding Affinities for TASK-3 Channel Blockers

Compound Target Docking Score (kcal/mol)
A1899 (Control) TASK-3 -9.478
PK-THPP (Control) TASK-3 -8.961
MM-3b TASK-3 -8.485

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a deeper understanding of the electronic properties of molecules, which govern their reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) have been applied to study the γ-carboline scaffold. A detailed quantum chemical study using DFT (B3LYP/6-311++G(d,p)) and ab initio methods was conducted to investigate a novel cycloaddition reaction for synthesizing γ-carbolines. nih.gov This study was significant as it identified a unique eight-centered polycyclic transition state involving a lithium atom, providing fundamental insights into the reaction mechanism at an electronic level. nih.gov Such calculations are vital for optimizing synthetic routes and understanding the intrinsic properties of the heterocyclic system. nih.gov

Furthermore, DFT has been used to explore the thermal and electrical stability of novel synthesized nitrogen-rich heterocycles, including pyrido-annelated systems. nih.gov These computational investigations help in characterizing the electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps, which are crucial for explaining the chemical reactivity and biological characteristics of the compounds. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. This model can then be used as a 3D query to search large compound databases in a process known as virtual screening, to identify novel molecules with the potential to bind to the target of interest.

This integrated approach has been successfully applied in the rational design of novel human TASK-3 channel blockers. nih.gov Researchers combined a pharmacophore hypothesis with molecular docking to design and evaluate a series of 5-(indol-2-yl)pyrazolo[3,4-b]pyridines. nih.gov The pharmacophore model, derived from known potent TASK-3 blockers, guided the regioselective synthesis of the target compounds, ensuring that the new molecules possessed the key features required for interaction with the channel. nih.gov Similarly, virtual screening of natural product databases has been employed to identify indole (B1671886) and β-carboline derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), demonstrating the power of these in silico techniques to rapidly identify potential therapeutic leads from vast chemical libraries. hmdb.ca

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein complex, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility of both the ligand and the protein and the stability of their interactions over time. MD simulation is an effective technique to understand the stability and dynamics of protein-ligand complexes. acs.org

In the study of indole and imidazole (B134444) derivatives as allosteric inhibitors, MD simulations were performed to explore how the inhibitor's structure affects the alignment of the natural substrate at the active site. nih.gov These simulations can reveal subtle changes in the protein's conformation upon ligand binding, providing a more accurate and realistic model of the binding event. acs.orgnih.gov The root mean square deviation (RMSD) of the protein's alpha-carbons is often calculated during the simulation to assess the stability of the complex; a stable RMSD profile over time suggests a stable binding mode. acs.org Although specific MD simulation studies on 5H-Benzo[f]pyrido[4,3-b]indole were not found, the application of this technique to closely related indole scaffolds highlights its importance in refining docking poses and confirming the stability of predicted interactions.

Cheminformatics in Derivative Design and Library Generation

Cheminformatics plays a crucial role in modern drug discovery by employing computational methods to analyze and model structure-activity relationships (SAR). A key application in the study of 5H-pyrido[4,3-b]indole derivatives is the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. researchgate.net For a series of 5H-pyrido[4,3-b]indol-4-carboxamide derivatives acting as Janus kinase 2 (JAK2) inhibitors, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to investigate the key structural features that influence inhibitory activity. researchgate.net

These models provide contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding features are favorable or unfavorable for activity. The CoMFA model for the JAK2 inhibitors, for example, indicated that steric and electrostatic fields contributed 55.2% and 44.8%, respectively, to the activity. researchgate.net The CoMSIA model provided a more detailed breakdown, including contributions from hydrophobic and hydrogen bond donor/acceptor fields. researchgate.net Such models are predictive and can be used to estimate the activity of newly designed, unsynthesized compounds, thereby guiding the generation of focused chemical libraries with a higher probability of containing potent molecules. researchgate.net This computational-driven approach was instrumental in the de novo design efforts that identified the 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide scaffold as a viable lead series for JAK2 inhibitors.

Interactive Table: 3D-QSAR Model Contributions for 5H-pyrido[4,3-b]indol-4-carboxamide JAK2 Inhibitors researchgate.net

Model Field Contribution to Activity
CoMFA Steric 55.2%
Electrostatic 44.8%
CoMSIA Steric 27.3%
Electrostatic 23.9%
Hydrophobic 16.4%
Hydrogen Bond Donor 21.7%

Biological Activity and Molecular Mechanisms of 5h Benzo F Pyrido 4,3 B Indole Derivatives

Antineoplastic and Antiproliferative Mechanisms

Derivatives of the 5H-Benzo[f]pyrido[4,3-b]indole scaffold have been the focus of extensive research due to their potent anticancer properties. These compounds employ a multi-pronged approach to inhibit cancer cell growth and proliferation, targeting key cellular processes and signaling pathways that are often dysregulated in cancer.

Tubulin Polymerization Inhibition and Microtubule Network Disruption

A key mechanism through which certain this compound derivatives exert their anticancer effects is by targeting the microtubule cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin that are essential for various cellular functions, including cell division, maintenance of cell shape, and intracellular transport. nih.gov The disruption of microtubule dynamics can lead to mitotic arrest and ultimately trigger apoptosis in rapidly dividing cancer cells. nih.gov

A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives have been designed and synthesized as tubulin polymerization inhibitors. nih.gov Among these, compound 7k emerged as a particularly potent derivative. nih.gov Research has shown that compound 7k effectively inhibits the polymerization of tubulin and disrupts the cellular microtubule network. nih.gov Molecular docking studies suggest that this compound likely binds to the colchicine-binding site on tubulin, thereby interfering with microtubule formation. nih.gov

CompoundTargetEffect
7k TubulinInhibition of polymerization, disruption of microtubule network

Cell Cycle Perturbation (e.g., G2/M Phase Arrest)

By disrupting microtubule function, this compound derivatives can interfere with the formation of the mitotic spindle, a critical step in cell division. This interference leads to a halt in the cell cycle, typically at the G2/M phase.

Further investigation into the mechanism of action of compound 7k revealed that it effectively arrests cancer cells in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest prevents the tumor cells from undergoing mitosis, thereby inhibiting their proliferation. nih.gov Similarly, studies on benzo[f]indole-4,9-dione derivatives have also demonstrated their ability to induce cell cycle arrest at the G2/M phase in triple-negative breast cancer cells. mdpi.comnih.gov Another synthetic benz[f]indole-4,9-dione analog, SME-6 , was also found to cause G2/M cell cycle arrest in human lung cancer cells. doi.org A different class of related compounds, pyrido[3,4-b]indoles, also exhibit a strong and selective G2/M cell cycle phase arrest. nih.govresearchgate.net

Compound/Derivative ClassCell Line(s)Effect
7k HeLaG2/M phase arrest
Benzo[f]indole-4,9-dione derivativesMDA-MB 231G2/M phase arrest
SME-6 A549G2/M phase arrest
Pyrido[3,4-b]indolesVarious cancer cell linesG2/M phase arrest

Induction of Programmed Cell Death Pathways (e.g., Apoptosis via Caspase Activation)

The ultimate fate of cancer cells treated with many this compound derivatives is apoptosis, or programmed cell death. This is a crucial mechanism for eliminating damaged or cancerous cells in a controlled manner.

The G2/M arrest induced by compound 7k ultimately leads to the induction of apoptosis. nih.gov A more detailed look into apoptotic pathways was provided by studies on four benzo[f]indole-4,9-dione derivatives: LACBio1 , LACBio2 , LACBio3 , and LACBio4 . mdpi.com These compounds were shown to induce apoptosis in MDA-MB 231 triple-negative breast cancer cells through the activation of the intrinsic caspase cascade. mdpi.comnih.gov Specifically, they led to an increase in the levels of cleaved caspase-9 and caspase-3, key executioners of apoptosis. mdpi.com Furthermore, certain pyrido[3,4-b]indol-1-ones, namely compounds 5f and 5g , have demonstrated excellent capabilities as caspase-3 activators, surpassing the activity of the reference compound staurosporine. nih.gov These compounds also increase the levels of caspase-8 and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

CompoundCell LineApoptotic Mechanism
7k HeLaInduction of apoptosis following G2/M arrest
LACBio1 , LACBio2 , LACBio3 , LACBio4 MDA-MB 231Activation of intrinsic caspase cascade (Caspase-9 and Caspase-3)
5f , 5g Panc-1Overexpression of Caspase-3; increased Caspase-8 and Bax levels; decreased Bcl-2 levels

Kinase Modulation and Signal Transduction Pathway Inhibition

In addition to their effects on the cytoskeleton and cell cycle, this compound derivatives have been developed as potent inhibitors of various protein kinases. Kinases are key components of signal transduction pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine-mediated signaling that controls cell survival and proliferation. nih.govacs.orgfigshare.com A specific mutation (V617F) in JAK2 is frequently found in myeloproliferative disorders, leading to its hyperactivation. nih.govacs.orgfigshare.com

In response to this, 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides have been identified as a promising series of JAK2 inhibitors. nih.govacs.org Through optimization of this series, compound 65 was discovered as a potent and orally active inhibitor of JAK2. nih.govacs.org This compound demonstrates excellent selectivity and has shown efficacy in animal models of myeloproliferative disorders. nih.govacs.orgsigmaaldrich.cn

CompoundTargetSignificance
65 (7-(2-aminopyrimidin-5-yl)-1-{[(1R)-1-cyclopropyl-2,2,2-trifluoroethyl]amino}-5H-pyrido[4,3-b]indole-4-carboxamide)JAK2Potent and selective inhibitor with in vivo efficacy

The epidermal growth factor receptor (EGFR) is another crucial tyrosine kinase that, when overactive, can drive the growth of various solid tumors. bohrium.com The development of resistance to EGFR inhibitors, often through mutations like T790M, is a significant clinical challenge.

A series of pyrido[3,4-b]indol-1-ones have been developed as potent inhibitors of both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M). nih.gov Notably, compounds 5f and 5g exhibited potent inhibitory activity against EGFRT790M, with IC50 values of 9.5 ± 2 nM and 11.9 ± 3 nM, respectively, which are comparable to the reference inhibitor osimertinib. nih.govresearchgate.net These compounds also effectively inhibited EGFRWT. nih.govbohrium.com

CompoundTargetIC50 (nM)
5f EGFRWT68-85 (range for potent derivatives)
EGFRT790M9.5 ± 2
5g EGFRWT68-85 (range for potent derivatives)
EGFRT790M11.9 ± 3
AMPK Phosphorylation Disruption

Currently, there is no available scientific literature that specifically investigates the disruption of AMP-activated protein kinase (AMPK) phosphorylation by this compound or its derivatives. While studies on related but structurally distinct isomers, such as benzo[e]pyridoindolones, have shown effects on AMPK phosphorylation, these findings cannot be directly attributed to the this compound scaffold. nih.gov

PI3K/AKT/mTOR Pathway Targeting

There is a lack of specific research demonstrating the targeting of the PI3K/AKT/mTOR pathway by derivatives of this compound. The broader class of indole-containing compounds has been investigated for activity against this pathway, but specific data for the this compound nucleus is not present in the current body of scientific literature. nih.govnih.gov

DNA-Binding Enzyme Inhibition (e.g., Topoisomerases)

No studies were identified that specifically report the inhibition of DNA-binding enzymes, such as topoisomerases, by this compound derivatives. Research on other isomeric structures, like pyrazolo[4,3-f]quinolines, has shown topoisomerase inhibition, but this activity has not been documented for the specific this compound framework. nih.gov

G-Quadruplex Stabilization

The scientific literature does not currently contain studies on the ability of this compound derivatives to stabilize G-quadruplex structures. While other heterocyclic systems, such as benzo(h)quinoline derivatives, have been explored for this purpose, similar investigations have not been reported for this compound. nih.govnih.gov

Antimicrobial Spectrum and Underlying Mechanisms

Antibacterial Activity

There is a notable absence of research specifically detailing the antibacterial spectrum and activity of this compound derivatives. While the general class of indole (B1671886) derivatives has been a source of compounds with antibacterial properties, specific data for the this compound scaffold against bacterial pathogens is not available in the reviewed literature. nih.govnih.gov

Antiviral Activity

The broad antiviral potential of indole-based compounds has been well-documented, suggesting that derivatives of this compound may also exhibit antiviral effects. nih.gov Research into various indole derivatives has revealed activity against a range of viruses. nih.gov

For instance, certain indole derivatives have demonstrated moderate activity against several viruses, including Human Immunodeficiency Virus type 1 (HIV-1), Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackievirus B2 (CVB-2). nih.gov The antiviral properties of these compounds are often structure-dependent, with specific substitutions on the indole ring system being crucial for their activity. nih.gov

Studies on pyrimido[4,5-b]indole derivatives, which are structurally related to the this compound core, have shown that these compounds can exhibit anti-HCV activity. nih.gov However, the efficacy of these derivatives can be limited by cytotoxicity. nih.gov For example, while a 4-thiomethylpyrimidoindole nucleoside showed an EC50 value comparable to the standard drug mericitabine (B1676298) against HCV genotype 1b, its high cytotoxicity reduced its therapeutic potential. nih.gov In another study, N-benzyl-substituted tetrahydroindoles displayed more potent anti-HCV properties compared to derivatives with non-aromatic substitutions. nih.gov

While direct antiviral studies on this compound derivatives are not extensively reported, the established antiviral profile of the broader indole and pyridoindole family suggests that this scaffold could serve as a valuable template for the design of new antiviral agents. nih.govnih.gov

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant activities of pyrido[4,3-b]indole derivatives have been investigated, particularly through studies on stobadine (B1218460) and its analogs. Stobadine, a (--)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole, is recognized for its antioxidant and free radical scavenging capabilities. nih.gov

Research has focused on developing new stobadine derivatives with enhanced pharmacodynamic profiles. nih.gov These efforts have led to compounds with significant antioxidant efficacy. In laboratory models, new stobadine derivatives have demonstrated the ability to protect lipids and creatine (B1669601) kinase from oxidative damage in rat brain homogenates. nih.gov A notable derivative, SMe1EC2, exhibited neuroprotective and antioxidant effects at concentrations one to two orders of magnitude lower than stobadine and other well-known antioxidants. nih.gov

The antioxidant mechanism of these compounds is believed to be linked to their ability to scavenge free radicals, which in turn contributes to their neuroprotective effects. nih.gov The structural modifications, such as electron-donating substitutions on the benzene (B151609) ring, have been explored to enhance these properties. nih.gov

While specific studies on the anti-inflammatory and antioxidant properties of this compound are not widely available, the evidence from related pyridoindole structures like stobadine suggests that this class of compounds holds promise in combating oxidative stress-related conditions. nih.gov

Neurobiological Activities and Receptor Interactions

The neuroprotective potential of pyrido[4,3-b]indole derivatives has been primarily demonstrated through studies of stobadine and its analogs. nih.gov These compounds have shown promise in mitigating neuronal damage in various experimental models. nih.govnih.gov

In a mouse model of head trauma, intravenous administration of new stobadine derivatives immediately after injury led to significant improvements in sensorimotor outcomes and a reduction in brain edema. nih.gov Furthermore, the neuroprotective action of these compounds was confirmed in rat hippocampal slices subjected to hypoxia and low glucose. The presence of the derivative SMe1EC2 significantly reduced the irreversible impairment of synaptic transmission in CA1 region neurons. nih.gov

The neuroprotective activity of these pyridoindole derivatives is closely associated with their antioxidant and free radical scavenging properties. nih.gov By reducing oxidative stress, these compounds can protect neurons from damage. nih.gov Additionally, derivatives of hydrogenated pyrido[4,3-b]indoles have been shown to modulate the glutamate-dependent uptake of calcium ions in rat cerebral cortex synaptosomes, suggesting another mechanism for their neuroprotective action. nih.gov

Table 1: Neuroprotective Activity of a Stobadine Derivative (SMe1EC2)

Experimental Model Compound Concentration Range (mol/L) Observed Effect
Rat hippocampal slices (hypoxia/low glucose) SMe1EC2 0.03-10.0 x 10⁻⁶ Significant reduction of irreversible impairment of neurotransmission. nih.gov

The structural framework of this compound suggests potential interactions with various neurotransmitter receptors. Studies on related indole and pyridoindole derivatives have shown affinities for serotonin (B10506) (5-hydroxytryptamine, 5-HT) and GABAA receptors.

5-Hydroxytryptamine (5-HT) Receptor Affinity:

A series of novel 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been synthesized and identified as potent 5-HT6 receptor antagonists. nih.gov Among these, compounds 9.HCl and 20.HCl displayed high affinity with Ki values of 2.1 nM and 5.7 nM, respectively. nih.gov

In another study, novel serotonin derivatives were synthesized, and one such ligand, serotonin-O-carboxy-methyl-glycyl-tyrosinamide (S-CM-GTNH2), showed preferential affinity for 5-HT1B binding sites with an IC50 of 22.4 nM. nih.gov

Table 2: 5-HT Receptor Affinity of Tetrahydro-1H-pyrido[4,3-b]indole Derivatives

Compound Receptor Subtype Affinity (Ki) Functional Assay (IC50)
9.HCl 5-HT₆ 2.1 nM 15 nM
20.HCl 5-HT₆ 5.7 nM 78 nM

Data from a study on 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. nih.gov

GABAA Receptor Affinity:

Other Reported Biological Activities (e.g., Phosphodiesterase 5A Inhibition, Antihypertensive)

Phosphodiesterase 5A (PDE5A) Inhibition:

Derivatives of a plant-based pyridoindole scaffold have been synthesized and evaluated for their potential to inhibit phosphodiesterase 5A (PDE5A). nih.gov In silico screening identified several promising molecules, with compounds D12, D4, and D8 showing good binding energy scores. nih.gov Subsequent in vivo studies for antihypertensive activity identified molecule D12 as a promising lead. nih.gov

Antihypertensive Activity:

The antihypertensive properties of pyridoindole derivatives have been explored in various studies. The aforementioned pyridoindole derivative D12, identified as a PDE5A inhibitor, also demonstrated the most significant antihypertensive effects in in vivo models. nih.gov This suggests a potential dual mechanism of action for this class of compounds.

Table 3: Investigated Activities of a Pyridoindole Derivative (D12)

Activity Finding
PDE5A Inhibition Promising binding energy score in silico. nih.gov
Antihypertensive Best lead molecule in in vivo studies. nih.gov

Analytical Methodologies for 5h Benzo F Pyrido 4,3 B Indole Research

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic techniques are fundamental tools for elucidating the molecular structure of 5H-Benzo[f]pyrido[4,3-b]indole derivatives. Each method provides unique information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For derivatives of 5H-pyrido[4,3-b]indole, characteristic signals are observed in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the fused ring system. The proton on the indole (B1671886) nitrogen (N-H) usually appears as a broad singlet at a downfield chemical shift (often > δ 12.0 ppm), such as the signal observed at δ 13.12 ppm for 9-Phenyl-5H-pyrido[4,3-b]indole. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The fused aromatic and heteroaromatic rings of the 5H-pyrido[4,3-b]indole core result in a series of signals in the δ 100-150 ppm range. nih.gov For example, in 9-Phenyl-5H-pyrido[4,3-b]indole, 15 distinct carbon signals are observed, confirming the complex aromatic structure. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a 5H-Pyrido[4,3-b]indole Derivative Below is a table of selected NMR data for 9-(2-Methoxyphenyl)-5H-pyrido[4,3-b]indole. nih.gov

NucleusChemical Shift (δ, ppm)Description
¹H12.47s, 1H (indole N-H)
¹H8.40s, 1H
¹H8.15s, 1H
¹H7.63d, J = 8.0 Hz, 2H
¹H7.53t, J = 7.2 Hz, 1H
¹H7.25d, J = 8.3 Hz, 1H
¹H3.61s, 3H (methoxy -OCH₃)
¹³C156.82Aromatic C-O
¹³C145.09Aromatic C
¹³C141.12Aromatic C
¹³C134.15Aromatic C
¹³C131.04Aromatic C
¹³C55.72Methoxy -OCH₃

Note: Data is for a representative derivative and chemical shifts for the parent compound may vary. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The ionization technique commonly used for this class of compounds is Electrospray Ionization (ESI), which is a soft ionization method that typically results in the observation of the protonated molecule [M+H]⁺. For instance, the ESI-MS of 9-phenyl-5H-pyrido[4,3-b]indole shows a prominent ion at m/z 245.0, corresponding to the [M+H]⁺ species. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. researchgate.netlibretexts.orglibretexts.org

N-H Stretch: A sharp absorption peak is expected in the range of 3300-3500 cm⁻¹ due to the stretching vibration of the N-H bond in the indole ring. researchgate.net

Aromatic C-H Stretch: Absorption bands in the region of 3000-3100 cm⁻¹ are characteristic of C-H stretching vibrations on the aromatic rings. libretexts.org

C=C and C=N Stretches: A series of bands in the 1400-1650 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic system. researchgate.net

C-H Bending: The region below 1000 cm⁻¹, known as the fingerprint region, contains complex bands due to out-of-plane C-H bending vibrations that are unique to the specific substitution pattern of the aromatic rings. libretexts.org

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

For indole derivatives, XRD studies have been crucial in understanding how molecules pack in a crystal lattice. mdpi.com For example, analysis of related indole compounds has revealed the formation of cyclic dimers through hydrogen bonds involving the indole N-H group and an acceptor atom on an adjacent molecule. mdpi.com Such interactions significantly influence the physical properties of the material, including its melting point and solubility. While specific crystallographic data for the parent this compound is not widely published, the structural determination of a complex derivative, 1,2,3,4-tetrahydro-2-phenoxycarbonyl-7-phenylsulphonylazocino[4,3-b]indol-6(5H)-one, was accomplished using this method, confirming its complex polycyclic structure. rsc.org

Chromatographic and Other Separation Techniques for Purification and Analysis

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound and its derivatives from reaction mixtures and byproducts.

Silica (B1680970) Gel Column Chromatography: This is the most common method for purifying these compounds on a preparative scale. nih.gov The crude product is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. Separation is achieved based on the differential adsorption of the compounds to the polar silica gel stationary phase. Less polar compounds elute faster, while more polar compounds are retained longer.

Flash Chromatography: A variation of column chromatography that uses pressure to increase the flow rate of the eluent, leading to faster and more efficient separations. This technique is frequently used in the purification of indole-based compounds. rsc.org

Thin-Layer Chromatography (TLC): TLC is a rapid and simple analytical technique used to monitor the progress of a chemical reaction, identify compounds in a mixture by comparison with a standard, and determine the appropriate solvent system for column chromatography. A small spot of the sample is applied to a silica gel-coated plate, which is then placed in a developing chamber with a solvent. The separation is visualized under UV light or with a staining agent.

Natural Product Context and Biosynthetic Relevance

Occurrence of Indole (B1671886) and Pyridoindole Scaffolds in Natural Products

The indole nucleus is a privileged structural motif, widely distributed in thousands of natural products isolated from a broad spectrum of organisms, including plants, fungi, bacteria, and marine creatures. nih.govnih.govmdpi.com This simple bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, forms the backbone of many compounds with significant physiological activities. rsc.org Indole alkaloids, in particular, represent one of the largest and most structurally diverse classes of natural products, with over 4,100 known compounds. nih.govnih.gov

The pyridoindole scaffold, which is a key feature of 5H-Benzo[f]pyrido[4,3-b]indole, is also a recurring theme in natural product chemistry. This arrangement, where a pyridine (B92270) ring is fused to an indole system, gives rise to various isomeric structures, including the β-carbolines, which are well-represented in nature. wikipedia.org These compounds are known to be present in various plant families, such as the Apocynaceae and Rubiaceae.

The prevalence of these scaffolds in nature underscores their evolutionary selection as frameworks for molecules with potent biological activities. Their widespread occurrence has made them attractive targets for synthetic chemists and pharmacologists alike.

Indole Alkaloids as Structural Precursors and Analogues

Indole alkaloids serve as both structural precursors and analogues to the this compound framework. The biosynthesis of complex indole alkaloids often proceeds through a series of enzymatic transformations that build upon a fundamental indole core. rsc.org These natural synthetic pathways provide a blueprint for how the pyrido[4,3-b]indole system can be conceptually derived from simpler indole-containing molecules.

Many indole alkaloids, while not identical to this compound, share significant structural similarities. These analogues often exhibit a range of biological activities, from antimicrobial and anti-inflammatory to potent anticancer properties. nih.govmdpi.com The study of these naturally occurring analogues provides valuable insights into the potential biological relevance of synthetic compounds like this compound. For instance, the arrangement of aromatic rings and nitrogen atoms in many indole alkaloids is crucial for their interaction with biological targets such as DNA and various enzymes.

Biosynthetic Pathways from Tryptophan to Indole Alkaloids

The vast majority of indole alkaloids found in nature are derived from the amino acid L-tryptophan. wikipedia.org The biosynthetic journey from tryptophan to the complex architectures of indole alkaloids is a multi-step, enzyme-catalyzed process. youtube.com

A key initial step in many of these pathways is the decarboxylation of tryptophan to produce tryptamine (B22526). wikipedia.orgrsc.org Tryptamine then serves as a crucial building block, often condensing with a terpenoid unit, typically secologanin, to form strictosidine. youtube.com Strictosidine is a pivotal intermediate from which a multitude of different indole alkaloid skeletons are generated through a series of cyclizations, rearrangements, and oxidative modifications. youtube.com

The formation of the β-carboline skeleton, a core component of many pyridoindole alkaloids, occurs through a Pictet-Spengler type reaction between tryptamine or a derivative and an aldehyde or keto acid. wikipedia.org This reaction, which forms a new six-membered ring fused to the indole, is a fundamental transformation in the biosynthesis of this class of compounds. While the specific biosynthetic pathway to this compound is not delineated in nature, the established principles of indole alkaloid biosynthesis provide a clear indication of how such a scaffold could theoretically be derived from tryptophan.

Structural Analogies with Biologically Active Natural Compounds (e.g., Ellipticine)

One of the most compelling connections between this compound and the world of natural products lies in its structural analogy to the potent anticancer alkaloid, ellipticine (B1684216). rsc.org Ellipticine, with its 6H-pyrido[4,3-b]carbazole core, shares a very similar tetracyclic framework with this compound.

Ellipticine was first isolated from the leaves of Ochrosia elliptica, a plant native to Australia and Southeast Asia. nih.govwalshmedicalmedia.com It and its derivatives have been the subject of extensive research due to their significant cytotoxic activity against a range of cancer cell lines. nih.gov The primary mechanism of action for ellipticine is believed to be through DNA intercalation and the inhibition of topoisomerase II, an enzyme crucial for DNA replication. rsc.orgwalshmedicalmedia.com

The structural resemblance between this compound and ellipticine is striking. Both possess a planar, polycyclic aromatic system with strategically placed nitrogen atoms, features that are often critical for DNA intercalating agents. This structural similarity suggests that this compound could potentially exhibit similar biological activities, making it an interesting candidate for further investigation in the context of medicinal chemistry. The study of ellipticine and its analogues provides a valuable framework for understanding the potential structure-activity relationships of related synthetic compounds. nih.gov

Interactive Data Tables

Table 1: Key Natural Product Scaffolds and Related Compounds

Scaffold/CompoundNatural OccurrenceKey Biological Activities
IndoleWidespread in plants, fungi, bacteriaDiverse (precursor to many bioactive compounds)
β-CarbolineFound in various plants (e.g., Apocynaceae)Varied (e.g., CNS effects, antimicrobial)
EllipticineOchrosia ellipticaAnticancer (DNA intercalation, topoisomerase II inhibition)
TryptophanUniversal amino acidPrecursor to all indole alkaloids
TryptamineDerived from tryptophanBiosynthetic intermediate, neuromodulator

Table 2: Biosynthetic Precursors and Intermediates

CompoundRole in BiosynthesisOrigin
L-TryptophanPrimary precursor to indole alkaloidsAmino acid pool
TryptamineKey building block after decarboxylationFrom Tryptophan
SecologaninTerpenoid unit for condensationIsoprenoid pathway
StrictosidineCentral intermediate for many indole alkaloidsCondensation of tryptamine and secologanin

Future Research Directions and Translational Perspectives

Rational Design of Novel 5H-Benzo[f]pyrido[4,3-b]indole Analogues with Tailored Activities

The rational design of new analogues is a cornerstone of advancing the therapeutic applications of the this compound core. This approach leverages structure-activity relationship (SAR) studies and computational modeling to create derivatives with optimized properties.

A key area of focus has been the development of antitumor agents. For instance, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives have been designed and synthesized as tubulin polymerization inhibitors. nih.gov SAR studies on these compounds revealed critical insights. The introduction of various substituents at different positions of the A-ring of the scaffold significantly influences their anti-proliferative activity. nih.gov One of the most potent compounds identified, compound 7k , features a 3,4,5-trimethoxyphenyl group as the A-ring, which demonstrated strong activity against the HeLa cell line. nih.gov Molecular docking analyses suggest that these analogues may bind to the colchicine (B1669291) binding site on microtubules, providing a structural basis for their mechanism of action. nih.gov

Further research will likely focus on:

Systematic substitution: Exploring a wider range of substituents on all rings of the this compound nucleus to refine SAR models.

Conformationally restricted analogues: Synthesizing rigid analogues to better understand the bioactive conformation and improve binding affinity to target proteins.

Hybrid molecules: Combining the this compound scaffold with other pharmacophores to develop hybrid molecules with dual or synergistic activities. For example, derivatives of the related hydrogenated pyrido[4,3-b]indoles have been investigated as potential neuroprotectors, suggesting that modifications can steer the activity towards different therapeutic areas. nih.gov

Table 1: Structure-Activity Relationship (SAR) Highlights of 9-Aryl-5H-pyrido[4,3-b]indole Analogues nih.gov
CompoundSubstituent on A-ring (Aryl Group)Observed Activity
7aPhenylModerate anti-proliferative activity.
7j3,4-DimethoxyphenylGood anti-proliferative activity.
7k3,4,5-TrimethoxyphenylStrongest anti-proliferative activity against HeLa cells (IC50 = 8.7 ± 1.3 μM).

Exploration of Undiscovered Biological Targets and Pathways

While tubulin has been identified as a primary target for some anticancer this compound derivatives, the broad chemical space of this scaffold suggests the potential for interaction with a multitude of other biological targets. nih.gov Future research is poised to uncover these novel mechanisms and pathways, which could unlock new therapeutic indications.

Current research on related pyridoindole structures provides clues for future exploration. For example, certain pyrido[3,4-b]indole derivatives have been investigated as inhibitors of the MDM2-p53 interaction, a critical pathway in cancer. longdom.orgresearchgate.net Hydrogenated pyrido[4,3-b]indoles have shown potential as neuroprotective agents by modulating the glutamatergic system. nih.gov Furthermore, some derivatives have demonstrated activity related to the central nervous system. nih.gov

Future avenues of exploration include:

Kinase Profiling: Screening this compound libraries against a broad panel of protein kinases, as many heterocyclic compounds are known kinase inhibitors.

Ion Channel Modulation: Investigating the effects of these compounds on various ion channels, an area inspired by findings that related structures like pyrazolo[3,4-b]pyridines can act as TASK-3 channel blockers. mdpi.com

Epigenetic Targets: Assessing the potential of these analogues to inhibit epigenetic enzymes such as histone deacetylases (HDACs) or methyltransferases, which are increasingly important cancer targets.

Proteomics and Metabolomics: Employing unbiased "omics" approaches to identify global changes in protein expression and metabolite levels in cells treated with this compound derivatives, which can help elucidate novel pathways and off-target effects.

Development of Advanced and Sustainable Synthetic Strategies

The synthesis of the this compound core and its derivatives is crucial for enabling further biological investigation. While classical methods like the Fischer indole (B1671886) cyclization and modified Pomeranz-Fritsch reactions have been employed, there is a growing need for more efficient, versatile, and environmentally friendly synthetic routes. researchgate.netresearchgate.net

Recent advancements in synthetic organic chemistry offer promising alternatives. Palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings, have been effectively used for constructing related fused heterocyclic systems like benzo[f]quinazoline-1,3(2H,4H)-diones. nih.gov These methods allow for the modular and convergent synthesis of complex molecules, facilitating the rapid generation of diverse compound libraries.

Future synthetic research should focus on:

Catalytic C-H Activation: Developing methods that directly functionalize the C-H bonds of the indole or pyridine (B92270) core, reducing the need for pre-functionalized starting materials and improving atom economy.

Photocatalysis: Exploring visible-light-mediated reactions for the construction and functionalization of the heterocyclic system, as demonstrated in the synthesis of related indole-fused benzodiazepines. rsc.org

Flow Chemistry: Implementing continuous flow processes for the synthesis of key intermediates and final products, which can enhance safety, scalability, and reproducibility.

Green Chemistry: Utilizing sustainable approaches, such as organocatalysis in aqueous media, to minimize the environmental impact of the synthetic process. researchgate.net An example is the use of trisodium (B8492382) citrate (B86180) as a biodegradable organo-catalyst for synthesizing related benzo-fused quinoxaline (B1680401) derivatives. researchgate.net

Table 2: Comparison of Synthetic Strategies for Pyridoindole and Related Scaffolds
Synthetic MethodDescriptionAdvantagesPotential for this compound
Fischer Indole Cyclization researchgate.netAcid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone.Well-established, reliable for certain substrates.Applicable for forming the core indole structure.
Palladium-Catalyzed Cross-Coupling nih.govSequential coupling reactions (e.g., Sonogashira, Suzuki) to build the fused ring system.High modularity, functional group tolerance, allows for rapid library synthesis.Highly suitable for creating diverse analogues with various substituents.
Organocatalysis researchgate.netUse of small organic molecules to catalyze reactions, often in environmentally benign solvents.Metal-free, often milder conditions, sustainable.Promising for greener synthesis of the scaffold and its derivatives.
Photocatalysis rsc.orgUse of light to initiate chemical reactions via a photocatalyst.Mild reaction conditions, unique reactivity pathways.Potential for novel C-C and C-N bond formations in functionalizing the core.

Integration of Multidisciplinary Approaches in Chemical Biology Research

To fully realize the therapeutic potential of 5H-benzo[f]pyrido[4,3-b]indoles, future research must integrate expertise from various scientific disciplines. A chemical biology approach, combining synthetic chemistry with molecular biology, pharmacology, and computational science, is essential for a comprehensive understanding of these compounds.

This integrated strategy involves:

Computational Modeling and Design: Utilizing pharmacophore modeling and molecular docking to guide the synthesis of new analogues with predicted high affinity for specific targets. nih.govmdpi.com This was successfully used to identify pyrido[3,4-b]indoles that bind to MDM2. researchgate.net

Advanced Biological Evaluation: Moving beyond simple anti-proliferative assays to more sophisticated biological evaluations. This includes immunofluorescence staining to visualize subcellular effects (e.g., microtubule disruption), cell cycle analysis to determine the stage of cell cycle arrest, and apoptosis assays to quantify programmed cell death. nih.gov

Development of Chemical Probes: Designing and synthesizing high-affinity, selective analogues that can be tagged with fluorescent dyes or affinity labels. These chemical probes are invaluable tools for target identification, validation, and imaging in complex biological systems.

Translational Studies: For lead compounds with promising in vitro activity and a well-defined mechanism of action, advancing into preclinical models is the next logical step. This involves evaluating their efficacy, pharmacokinetics, and pharmacodynamics in relevant disease models to assess their potential for clinical development.

By embracing these future research directions, the scientific community can continue to unlock the full potential of the this compound scaffold, paving the way for the development of novel and effective therapeutic agents for a range of diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5H-Benzo[f]pyrido[4,3-b]indole derivatives?

  • Methodological Answer : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for constructing triazole-linked indole derivatives. For example, 5-fluoro-substituted analogs can be synthesized by reacting 3-(2-azidoethyl)-5-fluoro-1H-indole with alkynes (e.g., 3-ethynylanisole) in PEG-400/DMF with CuI catalysis, followed by extraction and purification via column chromatography (70:30 ethyl acetate/hexane) . For substituted derivatives, functionalization at the indole nitrogen or pyridine ring can be achieved through alkylation or palladium-catalyzed cross-coupling reactions .

Q. How can the structure and purity of this compound derivatives be confirmed?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is critical for structural elucidation, with characteristic shifts observed for the fused aromatic system (e.g., δ 7.2–8.5 ppm for protons on the indole and pyridine rings). High-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) are used to confirm molecular weight and purity. For example, FAB-HRMS data for a triazole-linked derivative showed [M+H]⁺ at m/z 361.1215 .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data for tautomeric forms of this compound?

  • Methodological Answer : Tautomerism between 5H- and 9H-isoforms (e.g., pyrido[4,3-b]indole vs. pyrido[2,3-b]indole) can lead to conflicting NMR or crystallography data. To resolve this, computational modeling (DFT calculations) paired with variable-temperature NMR can identify dominant tautomers. For example, tetrahydro derivatives (e.g., 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) exhibit distinct NOESY correlations for chair-like conformations .

Q. What strategies optimize this compound derivatives as host materials in OLEDs?

  • Methodological Answer : Derivatives with electron-deficient pyridine rings and extended π-conjugation (e.g., pyrido[2,3-b]indole) enhance triplet exciton confinement in blue phosphorescent OLEDs. Device optimization involves doping 10–20 wt% of the derivative into a bipolar host matrix (e.g., CBP), achieving external quantum efficiencies >30% . Thermal stability is assessed via differential scanning calorimetry (DSC), with glass transition temperatures >150°C preferred for device longevity.

Q. How can researchers evaluate the carcinogenic potential of amino-substituted derivatives (e.g., Trp-P-2)?

  • Methodological Answer : Ames tests using Salmonella typhimurium strains (TA98/TA100) are standard for detecting mutagenicity. For example, 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) showed dose-dependent mutagenicity in TA98 with metabolic activation (S9 mix). In vivo studies using comet assays on human lymphocytes can assess DNA damage .

Q. What experimental designs are recommended for studying neurogenic activity in neurodegenerative models?

  • Methodological Answer : Derivatives like pyrido[4,3-b]pyrazine-2-carboxamides are screened for neurotrophic effects using SH-SY5Y cells exposed to oxidative stress (e.g., H₂O₂). Dose-response curves (1–100 µM) and Western blotting for BDNF or NGF expression are critical. In vivo, transgenic Caenorhabditis elegans models (e.g., Aβ-expressing strains) can evaluate anti-aggregation activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.